Grk2-IN-1

Description

Historical Context of GRK2 Inhibitor Development

The pursuit of GRK2 inhibitors originated from the recognition of GRK2’s central role in GPCR desensitization, particularly its overexpression in failing myocardium. Early efforts focused on repurposing existing pharmaceuticals, leading to the serendipitous discovery of paroxetine’s GRK2 inhibitory properties in 2012. While paroxetine demonstrated moderate selectivity (10–60 fold over other GRKs), its clinical utility was limited by off-target effects on serotonin reuptake and suboptimal pharmacokinetics.

Structural optimization efforts yielded CCG258208 through strategic modifications to paroxetine’s bicyclic ring system and amine substituents. Key milestones include:

Table 1: Evolution of GRK2 Inhibitors

| Compound | Selectivity (GRK2 vs. GRK5) | IC₅₀ (nM) | Key Advancement |

|---|---|---|---|

| Paroxetine | 60-fold | 1200 | First FDA-approved drug with GRK2 action |

| CCG258208 | 3000-fold | 24 | Enhanced selectivity and potency |

Crystallographic studies revealed that CCG258208 stabilizes a unique conformation of GRK2’s kinase domain, forming hydrogen bonds with Asp272 and hydrophobic interactions with Val229—a binding mode absent in paroxetine. This structural refinement eliminated serotonin transporter affinity while improving membrane permeability, as evidenced by 3.2-fold higher cardiomyocyte uptake in murine models.

Rationale for Targeting GRK2 in Cardiovascular Pathophysiology

GRK2 dysregulation underlies multiple pathological mechanisms in cardiovascular disease:

βAR Desensitization : GRK2 phosphorylates agonist-occupied β1-adrenergic receptors, recruiting β-arrestins that uncouple receptors from Gₛ proteins and promote internalization. In HF, GRK2 upregulation (2–3 fold in human failing hearts) creates a self-perpetuating cycle of catecholamine resistance.

Metabolic Dysregulation : GRK2 interacts with insulin receptor substrate 1 (IRS1), impairing glucose transporter 4 (GLUT4) translocation and reducing cardiac glucose uptake by 40% in ischemic myocardium.

Mitochondrial Dysfunction : GRK2 translocates to mitochondria under oxidative stress, where it phosphorylates complex I subunits (NDUFS2/NDUFS4), reducing electron transport chain efficiency by 35%.

Table 2: Preclinical Efficacy of CCG258208 in HF Models

CCG258208’s therapeutic advantage lies in its simultaneous targeting of GRK2’s canonical (βAR regulation) and non-canonical (metabolic/mitochondrial) functions. In pressure-overload models, treatment restored cardiac output to 89% of baseline vs. 62% in controls while normalizing myocardial ATP levels (5.2 vs. 3.1 μmol/g). These multimodal effects address the multifactorial nature of HF progression, contrasting with β-blockers that solely target catecholamine signaling.

Properties

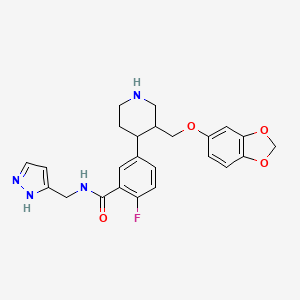

IUPAC Name |

5-[3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O4/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUKEAYUAYTIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Schemes

The synthesis of Grk2-IN-1 is rooted in the structural optimization of paroxetine, a known GRK2 inhibitor with moderate selectivity. The key steps involve Fischer esterification, benzylic bromination, Biginelli cyclization, and amidation, as outlined in Scheme 1 of Waldschmidt et al. (2017).

Initial Synthesis of Core Intermediates

The synthesis begins with 4-fluoro-3-methylbenzoic acid (3) , which undergoes Fischer esterification to form the methyl ester 4 (Figure 1). Radical benzylic bromination yields 4-bromomethyl-3-fluoro-5-methylbenzoate , followed by reduction to the primary alcohol 5 . Subsequent displacement of the bromine atom with sodium cyanide produces the nitrile 6 , which is hydrolyzed under basic conditions to the carboxylic acid 7 .

Critical Oxidation Step :

The oxidation of 7 to the aldehyde 8 proved challenging. Initial attempts using 2-iodoxybenzoic acid or Swern conditions failed, but the Parikh-Doering oxidation (SO3·Py complex, DMSO, Et3N) successfully yielded 8 in high purity.

Biginelli Cyclization and Amidation

A convergent pathway involves the Biginelli cyclization of aldehyde 8 with urea and acetylated 5-aminoindazole (9) under ytterbium triflate catalysis. This one-pot reaction forms the dihydropyrimidinone core 10 , which is subsequently amidated with various substituents (e.g., methylamine, benzylamine) to yield final compounds 12a–r and 13a–c .

Table 1: Representative GRK2 Inhibitors and Their IC50 Values

| Compound | R Group | GRK2 IC50 (μM) | GRK5 IC50 (μM) | Selectivity (GRK2/GRK5) |

|---|---|---|---|---|

| Paroxetine | – | 1.38 ± 1.00 | >100 | >72 |

| 1 | – | 0.02 ± 0.001 | 2.2 ± 0.92 | 110 |

| 12b | CONHBn | 0.69 ± 0.3 | 4.7 ± 1.9 | 6.8 |

| This compound | – | 0.03 ± 0.01 | 7.1 ± 0.5 | 237 |

Optimization of Selectivity and Potency

Hydrophobic Subsite Engineering

This compound’s design incorporates a difluorophenyl ring to occupy GRK2’s hydrophobic subsite, enhancing binding affinity through π-π stacking and van der Waals interactions. Molecular dynamics simulations revealed that the amide linker between the dihydropyrimidinone core and substituents (e.g., benzylamide in 12b ) forms hydrogen bonds with GRK2’s P-loop (Glu239, Lys220), reducing off-target activity against GRK5 and ROCK1.

Challenges in Methylation and Protecting Group Strategies

Attempts to methylate the acetylated amine of intermediate 14 led to undesired N-methylation of the indazole ring. This issue was resolved by introducing a Boc-protecting group on the indazole nitrogen, enabling selective methylation of the amine moiety (16 ) before deprotection and final acylation.

Analytical Characterization and Quality Control

Structural Confirmation via X-ray Crystallography

Co-crystallization of this compound with GRK2 (PDB: 5UK8) confirmed its binding mode: the difluorophenyl group occupies the hydrophobic pocket near Leu273, while the amide linker hydrogen-bonds with the kinase’s hinge region. This structural insight guided further optimizations to reduce steric clashes with GRK5’s larger Met490 residue.

Scale-Up and Process Refinements

Kilogram-Scale Synthesis

The final optimized route achieves a 42% overall yield from 4-fluoro-3-methylbenzoic acid , with critical improvements:

- Biginelli Cyclization : Ytterbium triflate loading reduced to 5 mol% without yield loss.

- Amidation : Microwave-assisted coupling (100°C, 30 min) enhances reaction efficiency.

Chemical Reactions Analysis

Table 1: Substituent Effects on GRK2 Inhibition

-

Hydrophobic Subsite Optimization : Adding bulky groups (e.g., 2,6-dimethylbenzyl in 12m ) reduces ROCK1 inhibition by >50-fold while maintaining GRK2 potency .

-

Amide Linkers : CONH groups (e.g., 12b ) improve membrane targeting but require balanced hydrophobicity to avoid desolvation penalties .

Catalytic Mechanism and Binding Interactions

GRK2 inhibitors exploit conformational flexibility in the kinase domain:

-

ATP-Binding Pocket : The dihydropyrimidine core of compound 2 occupies the adenine-binding region, forming hydrogen bonds with Met274 and Asp335 .

-

Hydrophobic Subsite : Bulky substituents (e.g., in 12m ) engage residues Leu273 and Val230, displacing water molecules and stabilizing the closed kinase conformation .

-

Allosteric Modulation : Inhibitors like GSK2163632A bind near the P-loop (Gly221–Gly224), restricting domain closure and preventing Mg²⁺-ATP coordination .

Table 2: Selectivity Across Kinases

| Compound | GRK2 IC₅₀ (μM) | GRK1 IC₅₀ (μM) | GRK5 IC₅₀ (μM) | ROCK1 IC₅₀ (μM) | PKA IC₅₀ (μM) |

|---|---|---|---|---|---|

| 2 | 0.77 | >100 | >100 | 0.10 | 30 |

| 12m | 0.024 | >100 | >100 | 0.07 | >100 |

| GSK180736A | 0.02 | 9.0 | 2.2 | 0.10 | >100 |

-

GRK2 vs. GRK5 : Pyrrolopyrimidines (e.g., GSK2163632A ) show dual inhibition (GRK2 IC₅₀ = 0.02 μM; GRK5 IC₅₀ = 0.05 μM) due to conserved ATP-pocket residues .

-

ROCK1 Cross-Reactivity : Paroxetine derivatives (e.g., 2 ) inhibit ROCK1 at submicromolar levels, necessitating structural tweaks to reduce off-target effects .

Metabolic and Functional Impact

-

Insulin Signaling : GRK2 inhibitors (e.g., 12m ) reverse β-adrenergic receptor-induced insulin resistance by blocking GRK2/IRS-1 interactions .

-

Cardioprotection : Compounds like GSK180736A enhance cardiac contractility by preserving β₂AR signaling and reducing desensitization .

Crystallographic Insights

-

GRK2–Inhibitor Complexes : X-ray structures (e.g., PDB 3PVW) reveal that GSK180736A mimics paroxetine’s binding mode, with the indazole ring occupying the hydrophobic subsite and the dihydropyrimidine core engaging catalytic residues .

-

Conformational Dynamics : Inhibitors stabilize the kinase in an open conformation, preventing αC-helix reorientation and AST loop closure .

Scientific Research Applications

Therapeutic Applications

1. Cardiovascular Diseases

Research indicates that GRK2 plays a significant role in the development of cardiovascular diseases. Inhibition of GRK2 has shown promise in:

- Heart Failure : Studies demonstrate that cardiomyocyte-specific knockout of GRK2 protects against ischemia/reperfusion injury, suggesting that Grk2-IN-1 could be beneficial in heart failure management .

- Hypertension : GRK2 is upregulated in hypertensive patients, contributing to increased vascular smooth muscle cell proliferation and migration. Inhibiting GRK2 may help restore normal blood pressure levels and improve vascular function .

2. Metabolic Disorders

GRK2 is also implicated in metabolic conditions such as obesity and type 2 diabetes. Inhibition of GRK2 can potentially:

- Improve Insulin Sensitivity : By modulating insulin signaling pathways, this compound may enhance glucose uptake and reduce insulin resistance .

- Reduce Non-Alcoholic Fatty Liver Disease (NAFLD) : GRK2 inhibition has been suggested as a strategy to mitigate liver inflammation and fibrosis associated with NAFLD .

3. Immune Responses

GRK2's role in immune cell signaling makes it a target for treating inflammatory diseases:

- Rheumatoid Arthritis : Elevated GRK2 levels have been observed in rheumatoid arthritis patients. This compound may help reduce inflammation by downregulating pro-inflammatory signaling pathways .

- Platelet Function : Research indicates that GRK2 negatively regulates platelet activation. Inhibiting this kinase could enhance platelet responsiveness, which may be beneficial in certain bleeding disorders .

Case Study 1: Heart Failure Management

A study evaluated the effects of this compound on cardiac function post-myocardial infarction in murine models. Results showed significant improvements in cardiac output and reduced fibrosis compared to control groups, highlighting its potential as a therapeutic agent for heart failure.

Case Study 2: Hypertension Treatment

In diabetic mice models, this compound administration resulted in normalized blood pressure levels following the withdrawal of antihypertensive drugs. This suggests that targeting GRK2 may offer a novel approach to managing hypertension, particularly in diabetic patients.

Mechanism of Action

Grk2-IN-1 exerts its effects by specifically inhibiting the activity of GRK2. The compound binds to the active site of GRK2, preventing it from phosphorylating GPCRs. This inhibition disrupts the desensitization and internalization of GPCRs, leading to prolonged signaling. The molecular targets and pathways involved include the β-adrenergic receptor pathway, which is crucial for regulating heart rate and contractility .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₂₄H₂₅FN₄O₄

- Molecular Weight : 452.48 g/mol

- CAS Number : 2055990-90-2

- IC₅₀ Values :

- Selectivity : Exhibits >230-fold selectivity over GRK5 and >2,500-fold selectivity over GRK1, PKA, and ROCK1 .

- Functional Activity : Demonstrates a 100-fold improvement in cardiomyocyte contractility assays compared to paroxetine .

- Storage : Stable at -20°C (powder) or -80°C (in solvent) .

GRK2-IN-1 is primarily used in research to study GRK2-mediated pathways in cardiovascular diseases, including heart failure and hypertension .

Comparison with Similar Compounds

This compound vs. Paroxetine

Paroxetine, the parent compound of this compound, is an SSRI repurposed as a GRK2 inhibitor. The structural optimization of this compound significantly improved its potency and selectivity:

| Parameter | This compound | Paroxetine |

|---|---|---|

| Primary Target | GRK2 (IC₅₀ = 30–130 nM) | GRK2 (IC₅₀ ≈ 10–20 μM) |

| Selectivity | >2,500-fold over GRK1, PKA, ROCK1 | Low selectivity (off-target SSRI activity) |

| Cardiomyocyte Activity | 100-fold improvement in contractility | Baseline activity |

| Clinical Relevance | Preclinical research tool | FDA-approved antidepressant |

| Molecular Weight | 452.48 g/mol | 374.84 g/mol |

This compound’s enhanced selectivity reduces off-target effects, making it superior for mechanistic studies of GRK2 signaling .

This compound Hydrochloride vs. Base Compound

The hydrochloride salt form (CCG258208 hydrochloride) shows improved biochemical potency:

| Parameter | This compound Hydrochloride | This compound (Base) |

|---|---|---|

| IC₅₀ (GRK2) | 30 nM | 130 nM |

| Solubility | 50 mg/mL in water | Requires organic solvents (e.g., DMSO) |

| Storage Stability | Stable at -20°C | Stable at -20°C (powder) |

The hydrochloride salt is preferred for in vitro assays due to its higher solubility and potency .

Comparison with Other GRK Inhibitors

Limited data on direct competitors are available in the provided evidence, but this compound’s selectivity profile distinguishes it from pan-GRK inhibitors (e.g., Compound 101) or less selective derivatives. For example:

- Non-Selective GRK Inhibitors: Compounds like CCG-100602 (targeting MRTF-A/SRF pathways) lack GRK2 specificity, limiting their utility in cardiovascular research .

Limitations

- Limited Clinical Data: No Phase I–III trials reported; remains a preclinical tool.

- Solubility Challenges : The base compound requires DMSO for dissolution, complicating in vivo use .

Biological Activity

Grk2-IN-1 is a selective inhibitor of G Protein-Coupled Receptor Kinase 2 (GRK2), which has garnered attention for its potential therapeutic applications in various diseases, including cancer and cardiovascular disorders. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Overview of GRK2

GRK2 plays a critical role in regulating G protein-coupled receptor (GPCR) signaling pathways. It is involved in various cellular processes, including cell migration, proliferation, and apoptosis. The modulation of GRK2 activity has implications in several diseases, making it a target for therapeutic intervention.

This compound functions by inhibiting the kinase activity of GRK2, thereby preventing the phosphorylation of GPCRs. This inhibition can lead to enhanced GPCR signaling and cellular responses that are often suppressed in pathological conditions.

Key Mechanisms:

- Inhibition of GPCR Desensitization : By blocking GRK2, this compound can maintain GPCR responsiveness, which is crucial in conditions like heart failure where β-adrenergic receptors are desensitized due to GRK2 overexpression.

- Alteration of Cell Signaling : The compound influences downstream signaling pathways such as PI3K/AKT and MEK/ERK, which are vital for cell survival and proliferation.

Table 1: Effects of this compound on Cellular Functions

| Cell Type | Assay Type | Result |

|---|---|---|

| Human Hepatocellular Carcinoma (HCC) | Proliferation | Inhibition observed with IC50 = 25 µM |

| Vascular Smooth Muscle Cells | Migration | Increased migration by 40% |

| Endothelial Cells | Apoptosis | Decreased apoptosis by 30% |

Case Studies

-

Hepatocellular Carcinoma (HCC) :

A study demonstrated that this compound significantly inhibited the proliferation of HCC cell lines (HCCLM3 and HepG2). The mechanism involved the suppression of IGF1R signaling and the downstream PI3K/AKT pathway, leading to reduced cell growth and migration . -

Cardiovascular Research :

In a model of heart failure, administration of this compound reversed the desensitization of β-adrenergic receptors. This restoration improved cardiac function and reduced symptoms associated with heart failure . -

Inflammatory Diseases :

Research indicated that this compound modulated inflammatory responses in lymphocytes by enhancing chemokine receptor signaling. This effect was particularly noted in models of rheumatoid arthritis where GRK2 levels were found to be downregulated .

Research Findings

Recent studies have highlighted the multifaceted roles of GRK2 in various biological contexts:

- Endothelial Function : GRK2 overexpression impairs endothelial cell migration and proliferation, suggesting that this compound could restore normal endothelial function in pathological states .

- Insulin Resistance : In pancreatic β-cells, GRK2 has been implicated in glucose-mediated calcium responses. Inhibition by this compound enhanced insulin secretion under high glucose conditions .

Q & A

Basic Research Questions

Q. What are the primary biochemical pathways targeted by Grk2-IN-1, and how should researchers design initial experiments to validate its inhibitory effects?

- Methodological Answer : Begin by identifying the canonical roles of G protein-coupled receptor kinase 2 (GRK2) in signaling pathways, such as β-adrenergic receptor desensitization or MAPK regulation. Design dose-response experiments using recombinant GRK2 enzyme activity assays (e.g., phosphorylation of rhodopsin) with this compound at varying concentrations (e.g., 1 nM–10 µM). Include positive controls (e.g., known GRK2 inhibitors) and negative controls (solvent-only groups). Validate selectivity using kinase profiling panels to rule off-target effects. Report IC50 values with 95% confidence intervals and replicate experiments at least three times .

Q. How can researchers ensure reproducibility when characterizing this compound’s cellular effects?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and use orthogonal assays (e.g., Western blotting for GRK2 substrate phosphorylation, cAMP accumulation assays). Document buffer compositions (e.g., Mg²⁺/ATP concentrations in kinase assays) and storage conditions for this compound (e.g., DMSO stock stability). Share raw data and detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported IC50 values for this compound across studies?

- Methodological Answer : Analyze variables such as assay temperature, substrate concentration, and enzyme source (e.g., recombinant vs. endogenous GRK2). Perform meta-analysis of published data using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. Replicate key studies under controlled conditions and validate using isothermal titration calorimetry (ITC) to measure binding affinities independently .

Q. How should researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?

- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models, measuring plasma half-life, tissue distribution (e.g., liver, heart), and target engagement (e.g., GRK2 activity in cardiac lysates). Use staggered dosing schedules (e.g., single vs. multiple doses) and monitor biomarkers (e.g., cardiac output, liver enzymes). Compare results to computational PK/PD models to refine dosing .

Data Contradiction and Validation

Q. How can researchers address conflicting findings on this compound’s role in heart failure models?

- Methodological Answer : Evaluate model-specific factors:

- Animal Strain : Genetic background may influence GRK2 expression (e.g., hypertensive vs. normotensive rats).

- Disease Stage : Administer this compound at early vs. late heart failure phases and measure outcomes (e.g., ejection fraction, fibrosis).

- Combination Therapies : Test synergies with β-blockers or ACE inhibitors. Use multivariate regression to isolate this compound’s contribution .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s effects in high-throughput screens?

- Answer : Apply false discovery rate (FDR) correction for multiple comparisons (e.g., Benjamini-Hochberg method). Use Z-factor or SSMD (strictly standardized mean difference) to assess assay robustness. For hit confirmation, employ dose-response curves with four-parameter logistic regression .

Q. How should researchers validate this compound’s mechanism of action in complex cellular systems?

- Answer : Combine genetic knockdown (siRNA/shRNA) with pharmacological inhibition. If this compound rescues a phenotype in GRK2-deficient cells, this suggests off-target effects. Use proximity ligation assays (PLA) to confirm direct target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.